

Fangchinoline pharmacokinetics and absorption

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fangchinoline

CAS No.: 436-77-1

Cat. No.: S573504

Get Quote

Pharmacokinetic and Pharmacodynamic Profile

The following table summarizes the key pharmacokinetic and anti-cancer pharmacodynamic information available from animal and *in vitro* studies.

| Aspect | Findings/Parameters | Experimental System | Citation |
|--|--|---------------------------------|----------|
| Absorption & PK Interaction | Co-components in "Xiaoxuming Decoction" delayed absorption (longer t _{max}) of fangchinoline and tetrandrine. No significant difference in other parameters or bioavailability. | Rat model (HPLC-MS analysis) | [1] |
| PK-PD Modeling | Linear relationships established between AUC of fangchinoline/tetrandrine and improvement in nephrotic syndrome markers (serum urea nitrogen, cystatin C, total cholesterol, triglycerides). | Rat model of nephrotic syndrome | [2] |

| **Cytotoxicity (IC₅₀ Values)** | Inhibition of cell proliferation across various cancer cell lines; values are dose- and time-dependent. Examples:

- **MDA-MB-231 (Breast):** 25.2 ± 1.1 μM [3], 14.26 ± 1.54 μg/mL (24h) [3]
- **MCF-7 (Breast):** 34.6 ± 3.0 μM [3]
- **CM-AS16 (Conjunctival Melanoma):** 5.67 μM [4]

- **KBM5 (Leukemia):** ~10 μM (72h) [5] | *In vitro* cell lines (MTT/CCK-8 assays) | [6] [3] [5] | | **In Vivo Anti-tumor Efficacy** | Significant inhibition of tumor growth in xenograft mouse models. Example:
- **Conjunctival Melanoma:** 27% reduction in average tumor volume at 50 mg/kg/day (i.p.) without significant toxicity. | Mouse xenograft model | [4] |

Detailed Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon these findings, here is a detailed look at the methodologies used in the cited works.

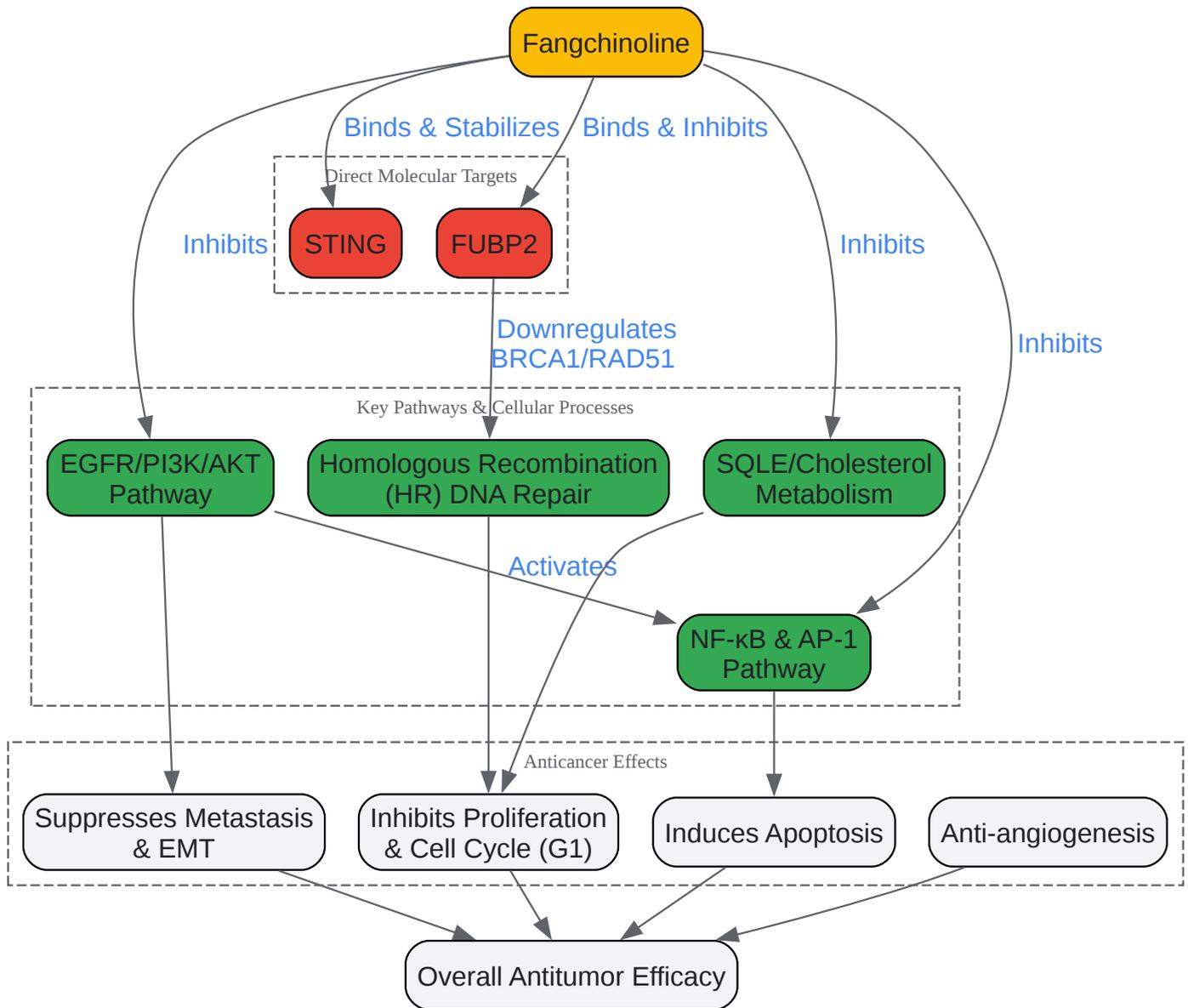
1. Protocol: Pharmacokinetic Study in Rats [1] - Objective: To compare the pharmacokinetics of **fangchinoline** and tetrandrine after administration of a single compound versus a mixture (effective component group of Xiaoxuming decoction). - **Analytical Method:** A validated HPLC-MS method was used for the determination of **fangchinoline** and tetrandrine in rat plasma. - **Dosing & Sampling:** Rats were administered a single dose of the compound or the mixture. Blood samples were collected at various time points post-administration. - **Data Analysis:** Pharmacokinetic parameters, including the time to reach maximum concentration (t_{max}), were calculated and compared between the two groups.

2. Protocol: In Vitro Anti-cancer and Mechanistic Assays [7] - Cell Lines: Human colon adenocarcinoma cells (DLD-1 and LoVo) and a normal human intestinal epithelial cell line (NCM460). - **Cytotoxicity & Viability: MTT Assay.** Cells were seeded in 96-well plates and treated with varying concentrations of **fangchinoline** for 48 hours. MTT solution was added, and the formazan crystals formed were dissolved in DMSO. Absorbance was measured at 490 nm. - **Proliferation: Colony Formation Assay.** Cells were treated with **fangchinoline** for 5 hours, then the medium was replaced. After 2 weeks, colonies were fixed, stained with crystal violet, and counted. - **Apoptosis: Annexin V/FITC & Propidium Iodide (PI) Staining** followed by flow cytometry. Cells were treated with **fangchinoline** for 48 hours, harvested, and stained with Annexin V and PI to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. - **Cell Cycle Analysis:** Cells were treated, fixed in ethanol, treated with RNase, and stained with PI. DNA content was analyzed by flow cytometry using ModFit software. - **Migration & Invasion: Wound Healing Assay.** A scratch was made in a confluent cell monolayer, and the closure of the wound was observed and measured over 48 hours in the presence of **fangchinoline**. **Transwell Assay.** For invasion, chambers were coated with Matrigel. Cells were placed in the upper chamber, and those that migrated/invaded to the lower side after 48 hours were fixed, stained with crystal violet, and counted.

3. Protocol: PK-PD Modeling for Nephrotic Syndrome [2] - Disease Model: A nephrotic syndrome model was established in rats via tail vein injection of adriamycin. - **Treatment:** The test group was administered Fangji Huangqi Tang (FHT, a decoction containing **fangchinoline**) by gavage once daily for five weeks. - **Sample Collection:** Blood samples were collected from the orbital vein at multiple time points over 57 days for pharmacokinetic and pharmacodynamic analysis. - **PD Endpoints:** Serum levels of urea nitrogen, cystatin C, total cholesterol, and triglycerides were measured as effective indexes. - **Modeling:** A PK-PD model was established by quantitatively correlating the areas under the concentration-time curves (AUC) of **fangchinoline** and tetrandrine with the changes in the effective indexes.

Mechanisms of Action and Signaling Pathways

Fangchinoline exhibits a multi-targeted mechanism of action, particularly in cancer. The diagram below synthesizes its key signaling pathways and experimental workflows.



Click to download full resolution via product page

Fangchinoline's multitargeted mechanisms involve direct target binding and key pathway modulation to exert anticancer effects.

Knowledge Gaps and Future Research Directions

The available data, while informative, reveals significant gaps that require further investigation:

- **Limited Human PK Data:** A comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profile of **fangchinoline** in humans is lacking. Future studies should focus on establishing its absolute bioavailability, half-life, clearance, and tissue distribution in clinical trials [8].
- **Metabolism and Excretion:** The specific metabolic pathways and enzymes involved in **fangchinoline**'s biotransformation, as well as its primary routes of excretion, remain largely uncharacterized.
- **Formulation Development:** Research into advanced drug delivery systems (e.g., nanoparticles, liposomes) could be crucial for improving its aqueous solubility and oral bioavailability, thereby enhancing its therapeutic potential.
- **Detailed Drug-Drug Interactions:** As a component of traditional formulations, its pharmacokinetic interactions with other compounds are complex. More systematic studies are needed to understand these interactions at a molecular level.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. [Pharmacokinetics of fangchinoline and tetrandrine in rats] [pubmed.ncbi.nlm.nih.gov]
2. /pharmacodynamic modelling of effective... Pharmacokinetic [pubs.rsc.org]
3. Fangquinoline - an overview [sciencedirect.com]
4. Fangchinoline suppresses conjunctival melanoma by directly ... [pmc.ncbi.nlm.nih.gov]
5. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can ... [mdpi.com]
6. Molecular Targets Modulated by Fangchinoline in Tumor Cells ... [pmc.ncbi.nlm.nih.gov]
7. Fangchinoline exerts antitumour activity by suppressing the ... [pmc.ncbi.nlm.nih.gov]
8. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

To cite this document: Smolecule. [Fangchinoline pharmacokinetics and absorption]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b573504#fangchinoline->

pharmacokinetics-and-absorption]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com